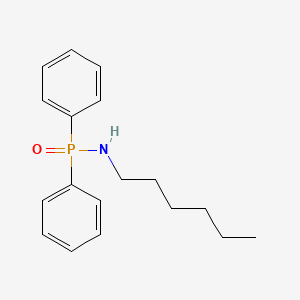

Phosphinic amide, N-hexyl-P,P-diphenyl-

Description

Contextualization of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus-carbon bond, have garnered significant interest in contemporary chemical research. nih.govoup.comscielo.br Their applications are wide-ranging, spanning from medicinal chemistry and agriculture to materials science. cd-bioparticles.net In medicine, for instance, phosphonic acid derivatives are investigated as analogues of natural compounds and potential therapeutics. nih.gov The unique properties endowed by the phosphorus atom, such as its ability to form stable bonds in various oxidation states and geometries, make these compounds versatile building blocks in synthesis. nih.gov

Structural Characteristics and Chemical Significance of Phosphinic Amides

Phosphinic amides are a specific subclass of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two carbon atoms and one nitrogen atom.

Within the vast landscape of organophosphorus chemistry, phosphinic amides belong to the pentavalent phosphorus compounds. The general structure features a tetrahedral phosphorus center. The presence of two organic substituents directly attached to the phosphorus atom (P,P-disubstituted) and a nitrogen atom defines this functional group. The nature of the substituents on the nitrogen atom further classifies them as primary, secondary, or tertiary phosphinic amides. N-hexyl-P,P-diphenylphosphinic amide is a secondary amide, with a hexyl group and a hydrogen atom attached to the nitrogen.

A key structural feature is the P=O double bond, which is highly polarized and contributes to the chemical reactivity and physical properties of these molecules. The geometry around the phosphorus atom is typically a distorted tetrahedron. researchgate.net

The phosphinic amide motif is of considerable interest to researchers for several reasons. These compounds have been explored for their potential applications in medicinal chemistry, particularly as enzyme inhibitors. nih.govnih.gov The phosphinic amide linkage can act as a stable mimic of the transition state of amide bond hydrolysis, making these compounds valuable tools in drug design. mdpi.comresearchgate.net Furthermore, they serve as important intermediates in organic synthesis. The N-P bond can be cleaved under specific conditions, allowing for the synthesis of various amine-containing molecules. nih.gov Their ability to act as ligands in coordination chemistry is another area of active research.

Specific Academic Relevance and Research Focus on N-Hexyl-P,P-diphenylphosphinic Amide

While specific research literature on N-hexyl-P,P-diphenylphosphinic amide is limited, its academic relevance can be inferred from the broader context of N-alkyl-P,P-diphenylphosphinic amides. The synthesis and properties of this class of compounds are of interest for developing new synthetic methodologies and for structure-activity relationship studies in various applications.

A plausible and efficient method for the synthesis of N-alkyl phosphinic amides involves the N-alkylation of primary phosphinic amides with alcohols. nih.gov A modular method using transfer hydrogenation has been described for preparing N-alkyl phosphinic amides from primary or secondary alcohols and a primary phosphinic amide nucleophile (R¹R²P=ONH₂). nih.govnih.gov This transformation is noted for its high yields and use of readily available reagents, with water as the only byproduct. nih.gov For the synthesis of N-hexyl-P,P-diphenylphosphinic amide, this would involve the reaction of P,P-diphenylphosphinic amide with hexanol.

Table 1: Physicochemical Properties of a Related Compound (Data for N-Hexyl-N-methyl-P,P-diphenylphosphinic amide)

| Property | Value |

| Molecular Formula | C19H26NOP |

| Molecular Weight | 315.4 g/mol |

| CAS Number | 62316-77-2 |

This interactive table provides key physicochemical data for a compound structurally similar to the one discussed in this article.

Research into N-alkyl-P,P-diphenylphosphinic amides often focuses on their potential as inhibitors of specific enzymes. For example, various diphenylphosphinic amides have been synthesized and evaluated as inhibitors of the Kv1.5 potassium ion channel, which is a target for the treatment of atrial fibrillation. nih.gov While no specific studies on N-hexyl-P,P-diphenylphosphinic amide in this context are available, its structural similarity to tested compounds suggests it could be a candidate for such investigations.

The hydrolysis of diarylphosphinic amides in acidic solution has been studied to understand their reaction mechanisms. These studies have shown that the reaction is sensitive to steric hindrance from substituents on the P-aryl groups. rsc.org This fundamental understanding of their reactivity is crucial for their application in synthesis and medicinal chemistry.

Table 2: General Properties of Diphenylphosphinamide (Starting Material)

| Property | Value |

| Molecular Formula | C12H12NOP |

| Molecular Weight | 217.20 g/mol |

| Melting Point | 162-166 °C |

| CAS Number | 5994-87-6 |

This interactive table outlines the properties of a key starting material for the synthesis of N-alkyl-P,P-diphenylphosphinic amides.

Structure

3D Structure

Properties

CAS No. |

62316-73-8 |

|---|---|

Molecular Formula |

C18H24NOP |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

N-diphenylphosphorylhexan-1-amine |

InChI |

InChI=1S/C18H24NOP/c1-2-3-4-11-16-19-21(20,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3,(H,19,20) |

InChI Key |

RODHCZRCZYGOIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Fundamental Chemical Reactivity and Transformation Pathways of Phosphinic Amide, N Hexyl P,p Diphenyl

Reactivity of the Phosphorus-Nitrogen (P-N) Bond

The P-N bond in N-hexyl-P,P-diphenyl-phosphinic amide is a key site of reactivity, susceptible to a variety of transformations influenced by the electronic and steric environment of the phosphorus and nitrogen atoms.

Nucleophilic Behavior and Electrophilic Activation at the Amide Nitrogen

The nitrogen atom in the phosphinic amide moiety exhibits nucleophilic character, participating in reactions with various electrophiles. This reactivity is influenced by the electron-donating nature of the hexyl group and the electron-withdrawing effect of the diphenylphosphinoyl group. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new chemical bonds.

Electrophilic activation of the amide is a common strategy to enhance its reactivity. While specific studies on N-hexyl-P,P-diphenyl-phosphinic amide are not prevalent, general principles of amide activation can be applied. Reagents such as triflic anhydride (B1165640) can activate the amide, rendering the nitrogen atom more susceptible to nucleophilic attack or rearrangement. This activation typically involves the formation of a highly reactive intermediate, which can then undergo further transformations.

P-N Bond Cleavage and Rearrangement Mechanisms, including Alcoholysis

The P-N bond in phosphinic amides can be cleaved under various conditions, a reaction that is often synthetically useful for the deprotection of amines. nih.gov Alcoholysis, the cleavage of the P-N bond by an alcohol, is a notable transformation. This reaction typically proceeds under acidic or basic conditions, or with the aid of a catalyst, to yield the corresponding phosphinic acid ester and the free hexylamine (B90201).

The mechanism of alcoholysis generally involves the protonation of the amide oxygen (under acidic conditions) or the deprotonation of the alcohol (under basic conditions) to generate a more potent nucleophile. The alcohol then attacks the electrophilic phosphorus atom, leading to the formation of a pentacoordinate intermediate. Subsequent collapse of this intermediate results in the cleavage of the P-N bond and the formation of the products. Microwave-assisted alcoholysis of diphenylphosphinic amides has been shown to be an efficient method for the synthesis of phosphinates.

Rearrangement reactions involving the P-N bond are also known. For instance, photochemical rearrangement of related trialkylammonio-N-diphenylphosphinoylimides can lead to the formation of N-phosphinoyl aminals and diphenylphosphinic amide. nih.gov

Investigation of Insertion Reactions into the P-N Bond (e.g., Benzyne (B1209423) Insertion)

Insertion reactions provide a powerful tool for the construction of complex molecular architectures. The insertion of reactive intermediates, such as benzynes, into the P-N bond of phosphinic amides has been demonstrated as a viable synthetic strategy. This reaction leads to the formation of new C-N and C-P bonds in a single step.

The mechanism of benzyne insertion into the P-N bond of a P-stereogenic phosphinic amide has been studied using DFT calculations. nih.gov The reaction is proposed to proceed through a [2+2] cycloaddition of the benzyne to the P-N bond, followed by a ring-opening of the resulting four-membered ring intermediate. nih.gov This process has been shown to occur with retention of the configuration at the phosphorus center. nih.gov While not specifically demonstrated for the N-hexyl derivative, it is anticipated that N-hexyl-P,P-diphenyl-phosphinic amide would undergo a similar transformation, providing access to ortho-functionalized aminophenyl-diphenylphosphine oxides.

Chemical Transformations at the Peripheral Organic Moieties

Beyond the reactivity of the P-N bond, the phenyl and hexyl substituents on the phosphinic amide offer opportunities for further chemical modification.

Regioselective Functionalization of Aryl Substituents (e.g., Directed Ortho-Metalation Directing Effects of the P=O Bond)

The diphenylphosphinoyl group plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution on the phenyl rings. The phosphoryl (P=O) group is a powerful directing group for ortho-lithiation. This reaction, known as directed ortho-metalation (DoM), allows for the selective functionalization of the ortho position of the phenyl rings.

The mechanism of DoM involves the coordination of an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), to the oxygen atom of the P=O group. This coordination brings the lithium base into proximity with the ortho-protons of the phenyl rings, facilitating their deprotonation to form an ortho-lithiated species. This aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the ortho position. The diastereoselective ortho-lithiation of P-stereogenic P,P-diphenylphosphinic amides has been achieved with high diastereomeric ratios, leading to the synthesis of functionalized derivatives with substituents such as halogens, hydroxyl, azido, silyl, and stannyl (B1234572) groups. nih.gov

| Electrophile | Ortho-Substituent |

| I2 | -I |

| Br2 | -Br |

| Me3SiCl | -SiMe3 |

| Me3SnCl | -SnMe3 |

| O2 | -OH |

| N3-source | -N3 |

This table provides examples of electrophiles used in directed ortho-metalation of diphenylphosphinic amides and the corresponding ortho-substituents introduced.

Elaboration and Derivatization of the N-Alkyl Chain

The N-hexyl chain of Phosphinic amide, N-hexyl-P,P-diphenyl- provides another handle for chemical modification, although this area remains less explored compared to the reactivity of the P-N bond and the aryl groups. The synthesis of N-alkyl phosphinic amides, including the N-hexyl derivative, is well-established through methods like N-alkylation of P,P-diphenylphosphinic amide with hexyl halides or alcohols. nih.govrsc.org However, the subsequent functionalization of the N-hexyl chain itself is not widely documented for this specific compound.

Based on the general reactivity of alkyl chains in amides, several potential transformations can be envisioned. Photoinduced radical cascade reactions have been employed for the remote functionalization of C(sp³)–H bonds in amides. rsc.org This strategy could potentially be applied to introduce functionality at various positions along the N-hexyl chain of N-hexyl-P,P-diphenyl-phosphinic amide. Such reactions often involve the generation of an electrophilic amidyl radical, which can undergo a 1,5-hydrogen atom transfer to generate a carbon-centered radical on the alkyl chain, which can then be trapped by a variety of reagents.

Furthermore, oxidation of the N-alkyl chain is another plausible transformation. While specific examples for N-hexyl-P,P-diphenyl-phosphinic amide are lacking, methods for the oxidation of the α-carbon of amines to amides are known and could potentially be adapted. The terminal methyl group of the hexyl chain could also be a target for selective functionalization, although this often requires specialized catalytic systems.

It is important to note that the development of methods for the selective derivatization of the N-alkyl chain in phosphinic amides represents an area with potential for future research, offering pathways to novel and structurally diverse molecules.

Interconversion Dynamics and Tautomeric Considerations

The chemical behavior of Phosphinic amide, N-hexyl-P,P-diphenyl- is influenced by the potential for dynamic interchange between isomeric forms, a phenomenon known as tautomerism. Tautomers are structural isomers that readily interconvert, and in the case of phosphinic amides, this primarily involves the migration of a proton, a process referred to as prototropic tautomerism. nih.govwikipedia.org

The most relevant tautomeric equilibrium for Phosphinic amide, N-hexyl-P,P-diphenyl- is the amide-imidic acid tautomerism. This involves the migration of a hydrogen atom from the nitrogen atom to the oxygen atom, accompanied by a shift in the double bond from phosphorus-oxygen to phosphorus-nitrogen. This interconversion results in two distinct tautomeric forms: the amide form (I) and the imidic acid form (II), also known as a phosphinimidic acid.

The equilibrium between these two forms is dynamic, and the predominant species is influenced by various factors, including the solvent, temperature, and the electronic and steric nature of the substituents on the phosphorus and nitrogen atoms. nih.gov While the amide form is generally more stable for most phosphinic amides, the imidic acid form can play a crucial role in the compound's reactivity, acting as a key intermediate in certain reactions. The interconversion between the amide and imidic acid tautomers is often catalyzed by acids or bases. wikipedia.org

Computational studies on related organophosphorus compounds have shown that the stability of such tautomers is significantly influenced by the substituents. nih.gov For Phosphinic amide, N-hexyl-P,P-diphenyl-, the presence of two electron-withdrawing phenyl groups on the phosphorus atom would be expected to influence the electron density at the P=O bond, which in turn affects the proton transfer to the oxygen atom.

The interconversion dynamics can be represented by the following equilibrium:

The following table outlines the key structural differences between the two potential tautomers of Phosphinic amide, N-hexyl-P,P-diphenyl-.

| Feature | Amide Form (I) | Imidic Acid Form (II) |

| Functional Group | Phosphinic Amide | Phosphinimidic Acid |

| Key Bonds | P=O, P-N | P-O-H, P=N |

| Proton Location | On Nitrogen Atom | On Oxygen Atom |

| Hybridization of N | sp² | sp² |

| Hybridization of O | sp² | sp³ |

It is important to note that while the amide form is typically the major species at equilibrium for phosphinic amides, the existence and accessibility of the imidic acid tautomer can provide a lower energy pathway for certain chemical transformations. nih.gov The study of such tautomeric equilibria is fundamental to understanding the complete reactivity profile of Phosphinic amide, N-hexyl-P,P-diphenyl-.

Computational Chemistry and Theoretical Studies on Phosphinic Amide, N Hexyl P,p Diphenyl Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and reactivity of molecules like phosphinic amides. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it a powerful tool for elucidating molecular properties.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving phosphinic amides. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. By locating the transition state structures, which represent the energy maxima along the reaction coordinate, researchers can calculate activation energies and gain a deeper understanding of the reaction kinetics. For a molecule like N-hexyl-P,P-diphenylphosphinic amide, DFT could be employed to study various reactions, such as its hydrolysis, substitution reactions at the phosphorus center, or its role as a ligand in catalysis. Theoretical studies on other phosphinic amides have successfully used DFT to model reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters and Conformational Preferences

A key application of DFT is the prediction of spectroscopic properties. By calculating the vibrational frequencies, DFT can generate theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm molecular structures. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra.

Furthermore, DFT is used to explore the conformational landscape of flexible molecules. For N-hexyl-P,P-diphenylphosphinic amide, the hexyl chain and the phenyl groups can rotate around single bonds, leading to various possible conformations (rotamers). DFT calculations can determine the relative energies of these conformers, identifying the most stable, low-energy structures. This is crucial as the conformational preference can significantly influence the molecule's physical and chemical properties. Studies on similar phosphinic amides have demonstrated the utility of DFT in predicting the most stable conformers by analyzing the subtle interplay of steric and electronic effects.

Analysis of Bonding and Charge Distribution within the Phosphorus Center

The nature of bonding and the distribution of electronic charge are fundamental to understanding a molecule's reactivity. DFT, coupled with population analysis methods such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM), provides a detailed picture of the electronic environment around the phosphorus center in phosphinic amides. These analyses can quantify the polarity of the P=O and P-N bonds, describe the hybridization of the phosphorus atom, and map the electrostatic potential. For instance, in related P,P-diphenylphosphinic amide structures, the phosphorus atom typically exhibits a significant positive partial charge, making it susceptible to nucleophilic attack, while the phosphoryl oxygen is a primary site for electrophilic interaction and hydrogen bonding. rsc.orgresearchgate.net

Below is a hypothetical data table illustrating the type of charge distribution data that could be generated for N-hexyl-P,P-diphenyl-phosphinic amide using DFT calculations.

| Atom | Predicted Mulliken Charge (a.u.) | Predicted NBO Charge (a.u.) |

| Phosphorus (P) | Data Not Available | Data Not Available |

| Oxygen (O) | Data Not Available | Data Not Available |

| Nitrogen (N) | Data Not Available | Data Not Available |

| Carbon (Hexyl C1) | Data Not Available | Data Not Available |

Molecular Mechanics and Dynamics for Conformational Landscapes and Fluxional Behavior

While DFT is excellent for detailed electronic structure calculations, it can be computationally expensive for exploring the vast conformational space of larger, more flexible molecules over time. This is where Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations become particularly useful.

MM methods use a classical, force-field-based approach to calculate the potential energy of a system. This allows for rapid exploration of different conformations. For N-hexyl-P,P-diphenylphosphinic amide, MM could be used to perform a systematic search of the conformational landscape to identify low-energy structures, which can then be further refined using higher-level DFT calculations.

MD simulations build upon MM force fields to simulate the movement of atoms over time. An MD simulation of N-hexyl-P,P-diphenylphosphinic amide would provide a dynamic picture of its conformational flexibility, or fluxional behavior, in different environments (e.g., in a vacuum or in a solvent). This can reveal how the molecule transitions between different conformations and the timescales of these motions. Such simulations are critical for understanding how the molecule behaves in a realistic, dynamic setting.

Theoretical Insights into Ligand-Metal Interactions and Complex Stability

Phosphinic amides are known to act as ligands, coordinating to metal centers through the phosphoryl oxygen atom or, in some cases, the nitrogen atom. Computational chemistry provides powerful tools to study these interactions. DFT calculations can be used to model the geometry of metal complexes involving N-hexyl-P,P-diphenylphosphinic amide and to analyze the nature of the ligand-metal bond.

Energy decomposition analysis (EDA) is a particularly insightful technique that can break down the total interaction energy between the ligand and the metal into physically meaningful components, such as electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions. This helps to elucidate why a particular ligand binds to a specific metal and the nature of that bond. Furthermore, the stability of such complexes can be predicted by calculating their binding energies or Gibbs free energies of formation. For example, DFT studies on N-(n-pyridinyl) diphenylphosphinic amides complexed with triphenyltin(IV) have been used to determine the preferred bonding mode and the influence of hydrogen bonding on complex stability. epfl.ch

The following table illustrates the kind of data that could be generated from an EDA of a hypothetical metal complex with N-hexyl-P,P-diphenylphosphinic amide.

| Interaction Component | Predicted Energy (kcal/mol) |

| Electrostatic Attraction | Data Not Available |

| Pauli Repulsion | Data Not Available |

| Orbital Interaction | Data Not Available |

| Total Interaction Energy | Data Not Available |

Applications in Advanced Chemical Research and Materials Science

Design and Application as Ligands in Homogeneous Catalysis

Phosphinic amides, as a general class of compounds, are recognized for their potential as ligands in transition metal-catalyzed reactions due to the presence of both phosphorus and nitrogen donor atoms. However, specific studies detailing the application of N-hexyl-P,P-diphenylphosphinic amide in the following catalytic reactions were not identified in the available literature.

The hydration of nitriles to amides is a significant transformation in organic synthesis, often facilitated by transition metal catalysts. uniovi.esoatext.commdpi.comorgsyn.orgnsf.gov Various phosphine (B1218219) and other phosphorus-containing ligands have been explored to enhance the efficiency and selectivity of these catalysts. However, specific research demonstrating the use of N-hexyl-P,P-diphenylphosphinic amide as an auxiliary ligand in nitrile hydration reactions is not documented in the surveyed scientific literature.

Silver-catalyzed reactions are valuable in asymmetric synthesis for creating chiral molecules with high enantioselectivity. tandfonline.comnih.govnih.gov The design of chiral ligands is crucial for the success of these transformations. While other chiral phosphine ligands have been successfully employed in silver-catalyzed reactions, there is no specific information available on the application of N-hexyl-P,P-diphenylphosphinic amide as a ligand in this context.

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. nih.govepfl.chnih.govrsc.org Chiral catalysts, often featuring specialized ligands, play a key role in differentiating between the enantiomers. Although studies on the kinetic resolution of other phosphinic amides exist, the specific role of N-hexyl-P,P-diphenylphosphinic amide in metal-catalyzed kinetic resolutions of chiral substrates has not been reported in the available literature.

Palladium-catalyzed C–N cross-coupling reactions are fundamental methods for the synthesis of a wide range of nitrogen-containing compounds. mit.edunih.govnih.gov The choice of ligand is critical for the efficiency and scope of these reactions. Despite the extensive research in this area with various phosphine-based ligands, there are no specific reports on the application of N-hexyl-P,P-diphenylphosphinic amide as a ligand in palladium-catalyzed C–N cross-coupling reactions.

Development as Building Blocks for Polymeric and Supramolecular Materials

The incorporation of specific functional molecules as building blocks into larger assemblies is a key strategy in materials science for creating materials with desired properties.

Phosphorus-containing compounds are sometimes incorporated into polymer backbones or as pendant groups to impart properties such as flame retardancy or to serve as coordination sites for metal ions. However, there is no available research detailing the incorporation of N-hexyl-P,P-diphenylphosphinic amide into polymer architectures or its use in macromolecular design.

The development of supramolecular materials often relies on molecules capable of forming well-defined assemblies through non-covalent interactions. nih.gov While the amide functionality can participate in hydrogen bonding, specific studies on the use of N-hexyl-P,P-diphenylphosphinic amide as a building block for supramolecular materials have not been found.

Ligand Scaffolds for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The P,P-diphenylphosphinic amide moiety is a potent building block for constructing coordination polymers and Metal-Organic Frameworks (MOFs). The phosphoryl oxygen (P=O) and the amide nitrogen atoms serve as effective coordination sites for a variety of metal ions. The specific N-hexyl substituent in Phosphinic amide, N-hexyl-P,P-diphenyl- introduces a flexible, lipophilic chain that can influence the packing and dimensionality of the resulting supramolecular structures.

Research on analogous phosphinamide derivatives has shown their capacity to form extended networks through metal coordination and hydrogen bonding. For instance, the crystal structure of related N-aryl-P,P-diphenylphosphinic amides reveals that molecules are often linked by N—H⋯O hydrogen bonds, generating chains and more complex architectures. researchgate.netumsl.edu This inherent ability for self-assembly is fundamental to the formation of ordered materials like MOFs. The P=O group is a strong hydrogen bond acceptor and a good ligand for both hard and soft metal centers, while the N-H group acts as a hydrogen bond donor. researchgate.netumsl.edu

The role of the N-hexyl group is twofold:

Steric Influence : It can direct the self-assembly process, preventing dense packing and promoting the formation of porous frameworks.

Solubility and Functionality : It enhances solubility in organic solvents, facilitating solvothermal synthesis methods commonly used for MOF creation. The alkyl chain can also be used to tailor the hydrophobicity of the pores within a resulting MOF.

While direct synthesis of MOFs using Phosphinic amide, N-hexyl-P,P-diphenyl- as the primary ligand is an emerging area, the principles established with similar phosphinic amide ligands demonstrate its high potential. The combination of the rigid diphenylphosphinic core and the flexible N-hexyl chain provides a tunable platform for designing novel functional materials.

| Feature | Role in Coordination Polymers/MOFs | Supporting Principle |

| Phosphoryl Group (P=O) | Primary metal coordination site; Strong hydrogen bond acceptor | Lewis basicity of oxygen |

| Amide Group (N-H) | Secondary coordination site; Hydrogen bond donor | Availability of lone pair on N; Polarity of N-H bond |

| Diphenyl Groups | Provides structural rigidity; Potential for π-π stacking interactions | Aromatic nature of phenyl rings |

| N-Hexyl Chain | Modulates framework porosity; Influences hydrophobicity of pores | Flexible and lipophilic nature of the alkyl chain |

Potential in Surface Modification and Nanomaterial Synthesis

The amphiphilic nature of Phosphinic amide, N-hexyl-P,P-diphenyl-, with its polar phosphinic amide head and nonpolar hexyl and phenyl groups, makes it a candidate for applications in surface modification and nanomaterial synthesis. Organophosphorus compounds, in general, are known to bind strongly to metal and metal oxide surfaces.

Surface Modification: The phosphoryl (P=O) group can act as a robust anchor to various substrates, including metal oxides like titania (TiO₂) and alumina (B75360) (Al₂O₃). This allows for the formation of self-assembled monolayers (SAMs) that can alter the surface properties of a material. The N-hexyl chains, when oriented away from the surface, would create a hydrophobic layer, which could be useful for applications in corrosion resistance, lubrication, or creating water-repellent coatings.

Nanomaterial Synthesis: In the synthesis of nanoparticles, ligands play a crucial role in controlling particle size, shape, and stability by capping the particle surface. Phosphinic amide, N-hexyl-P,P-diphenyl- can function as a capping agent during the synthesis of metal or semiconductor nanoparticles. The P=O group would coordinate to the nanoparticle surface, while the bulky diphenyl and hexyl groups would provide steric hindrance, preventing particle aggregation and enabling control over final particle dimensions. The use of such ligands is a key strategy in "top-down" synthesis approaches like electrospinning and "bottom-up" methods like sol-gel processes to produce well-defined nanostructured materials. mdpi.com

Utility as Synthetic Intermediates in Complex Organic Molecule Synthesis

Phosphinic amide, N-hexyl-P,P-diphenyl- serves as a valuable intermediate in the creation of more elaborate and specialized organic molecules, particularly within the fields of asymmetric catalysis and medicinal chemistry.

The diphenylphosphinic amide group is a well-established platform for developing chiral auxiliaries and P-stereogenic ligands. researchgate.net These compounds are instrumental in asymmetric synthesis, where the creation of a single enantiomer of a chiral molecule is desired. The synthesis of P-stereogenic phosphinic amides can be achieved with high diastereoselectivity through methods like directed ortho-lithiation of a chiral P,P-diphenylphosphinic amide, followed by quenching with an electrophile. researchgate.net

The N-phosphinoyl group, such as the one in Phosphinic amide, N-hexyl-P,P-diphenyl-, serves two key functions:

Protecting Group : It can protect an amine during a synthetic sequence.

Activating Group : It increases the electrophilicity of adjacent imines, facilitating nucleophilic additions. nih.gov

The N-phosphinoyl group is particularly attractive because it can be easily cleaved under mildly acidic conditions, making it a practical choice in multi-step syntheses. nih.gov By starting with Phosphinic amide, N-hexyl-P,P-diphenyl- or related structures, chemists can access a wide array of bulky and structurally diverse P-stereogenic ligands that are otherwise difficult to prepare.

| Intermediate Class | Synthetic Application | Key Feature of Phosphinic Amide |

| N-Phosphinoylimines | Precursors for α-chiral amines via asymmetric nucleophilic addition | Activates imine for reaction; Readily cleaved |

| P-Stereogenic Phosphinic Amides | Building blocks for chiral phosphine ligands used in catalysis | The phosphorus atom can be a stable stereocenter |

| Ortho-functionalized Derivatives | Precursors for bidentate (P,N) or (P,O) ligands | Directed lithiation allows for precise functionalization |

Phosphinic pseudopeptides are dipeptide analogues where the native amide bond (-C(O)NH-) is replaced by a phosphinic moiety (-P(O)(OH)CH₂-). mdpi.comresearchgate.net This substitution is significant because the phosphinate group is a stable isostere of the tetrahedral transition state of peptide bond hydrolysis. researchgate.net Consequently, phosphinic pseudopeptides are potent inhibitors of metalloproteases, a class of enzymes involved in numerous physiological and pathological processes. mdpi.com

While Phosphinic amide, N-hexyl-P,P-diphenyl- is not a direct peptide analogue itself, its core structure is fundamental to this field. The synthesis of phosphinic peptides often involves the coupling of an α-amino-H-phosphinate with another amino acid derivative. The P,P-diphenylphosphinic structure can be seen as a parent compound from which such specialized building blocks are derived. The N-hexyl group could represent a side chain or a terminal modification in a more complex bio-inspired molecule. The stability of the phosphinic group over a wide pH range makes these compounds more robust drug candidates compared to other peptide analogues like phosphonamidates. mdpi.com

Exploration in Photochemistry and Radical Processes (e.g., Phosphorus-Centered Radical Cations)

The photochemistry of organophosphorus compounds, including phosphinic amides, is a field of active investigation. Photolysis of related aminimides, such as Ph₂P(O)N⁻–N⁺Me₃, has been shown to yield diphenylphosphinic amide through a photochemical rearrangement process. rsc.orgrsc.org This indicates that the N-P bond in such systems can be photochemically active.

Furthermore, organophosphorus compounds can be oxidized to form phosphorus-centered radical cations. These species are highly reactive intermediates with unique electronic structures, where the radical and cationic sites can be spatially separated (distonic radical cations). researchgate.net Such "dual reactivity" makes them intriguing for developing novel chemical transformations. While specific studies on the radical cations derived from Phosphinic amide, N-hexyl-P,P-diphenyl- are not widely reported, the general principles suggest its potential for exploration in this area. Electron spin resonance (ESR) spectroscopy and computational methods are key tools for characterizing these transient species. The phenyl groups on the phosphorus atom would help to stabilize a radical cation through delocalization, making it a viable subject for such studies.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Current Research Landscape Pertaining to N-Hexyl-P,P-diphenylphosphinic Amide

Identification of Unexplored Reactivity and Methodological Gaps in Synthesis and Transformation

The absence of dedicated research on N-hexyl-P,P-diphenylphosphinic amide naturally leads to a number of unexplored areas in its reactivity and synthesis.

Methodological Gaps in Synthesis:

Optimized Synthetic Protocols: While general methods for the synthesis of phosphinic amides are known, optimized, high-yield protocols specifically for the N-hexyl derivative have not been published.

Alternative Synthetic Routes: Exploration of alternative, more sustainable synthetic methodologies, such as catalytic C-N bond formation or direct amidation of phosphinic acids, has not been reported for this specific compound.

Unexplored Reactivity:

Coordination Chemistry: The potential of N-hexyl-P,P-diphenylphosphinic amide as a ligand in coordination chemistry remains unexplored. The interplay of the flexible hexyl chain and the polar phosphinic amide moiety could lead to novel coordination complexes with interesting catalytic or material properties.

Transformations of the N-Hexyl Group: The reactivity of the N-hexyl group within the phosphinic amide scaffold, including potential for functionalization or degradation pathways, is an open area for investigation.

Opportunities for Novel Catalytic Applications and Material Innovations through Phosphinic Amide Scaffolds

The broader family of phosphinic amides has shown promise in various applications, suggesting potential avenues for N-hexyl-P,P-diphenylphosphinic amide, should it be synthesized and characterized.

Potential Catalytic Applications:

Homogeneous Catalysis: Phosphinic amide derivatives can serve as ligands for transition metal catalysts. The lipophilic nature of the hexyl group in N-hexyl-P,P-diphenylphosphinic amide could enhance solubility in nonpolar solvents, potentially benefiting certain catalytic transformations.

Potential for Material Innovations:

Polymer Science: The phosphinic amide functional group can be incorporated into polymer backbones or as pendant groups, imparting properties such as flame retardancy or modified thermal stability. The N-hexyl group could act as an internal plasticizer or influence the morphology of such polymers.

Self-Assembling Systems: The amphiphilic nature of the molecule, combining a polar phosphinic amide head with a nonpolar hexyl tail, could be explored for the formation of micelles, vesicles, or other self-assembled structures in solution.

Interdisciplinary Research Prospects and Emerging Areas of Investigation

The study of N-hexyl-P,P-diphenylphosphinic amide, once fundamental data becomes available, could open up several interdisciplinary research avenues.

Medicinal Chemistry: While no biological activity has been reported, the general class of organophosphorus compounds is of interest in drug discovery. Future studies could investigate the potential of this compound as a scaffold for developing new therapeutic agents.

Surface Chemistry: The potential surface-active properties imparted by the hexyl chain could be of interest in the formulation of coatings, surfactants, or extractants for metal ions.

Q & A

Q. How do variations in the N-alkyl chain length (e.g., hexyl vs shorter chains) impact the compound's reactivity in organometallic reactions?

- Methodological Answer :

- Shorter chains (e.g., methyl) : Increase steric hindrance, reducing coordination to metal centers and lowering arylation yields .

- Longer chains (e.g., octyl) : Improve solubility in nonpolar solvents but may slow reaction kinetics due to increased viscosity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.